molecular formula C19H20N4O3S B2397867 N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-phenyloxane-4-carboxamide CAS No. 1257550-36-9

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-phenyloxane-4-carboxamide

Cat. No.: B2397867
CAS No.: 1257550-36-9
M. Wt: 384.45
InChI Key: UGULAHPLCMANEF-UHFFFAOYSA-N
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Description

The compound N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-phenyloxane-4-carboxamide is a heterocyclic molecule featuring a 1,3,4-oxadiazole core linked to a 2,4-dimethylthiazole moiety and a 4-phenyloxane-4-carboxamide substituent.

Properties

IUPAC Name

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-phenyloxane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-12-15(27-13(2)20-12)16-22-23-18(26-16)21-17(24)19(8-10-25-11-9-19)14-6-4-3-5-7-14/h3-7H,8-11H2,1-2H3,(H,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGULAHPLCMANEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)C3(CCOCC3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-phenyloxane-4-carboxamide typically involves multi-step reactions. One common approach is to start with the formation of the thiazole ring, followed by the construction of the oxadiazole ring, and finally the attachment of the tetrahydropyran moiety. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has highlighted the potential of oxadiazole derivatives, including N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-phenyloxane-4-carboxamide, as anticancer agents. Studies have shown that compounds containing oxadiazole moieties exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives have been tested for their ability to inhibit key enzymes involved in cancer progression such as EGFR and BRAF V600E . The compound's structural features may enhance its interaction with these targets, leading to increased cytotoxicity.

Mechanisms of Action
The mechanisms through which oxadiazole derivatives exert their anticancer effects include the induction of apoptosis and the inhibition of cell proliferation. For example, certain derivatives have been shown to activate caspases and modulate the expression of apoptotic proteins like Bax and Bcl-2 . This indicates that this compound could be developed further as a therapeutic agent in cancer treatment.

Antimicrobial Properties

The antimicrobial activity of thiazole and oxadiazole derivatives is well documented. Compounds similar to N-[5-(2,4-dimethyl-1,3-thiazol-5-y)-1,3,4-oxadiazol-2-y]-4-phenyloxane-4-carboxamide have demonstrated efficacy against various bacterial strains. For instance, studies have reported that certain oxadiazole derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria . This suggests potential applications in developing new antimicrobial agents.

Agricultural Applications

Pesticides and Herbicides
Compounds containing thiazole and oxadiazole rings are being explored for their use as pesticides and herbicides. The unique structural properties of these compounds can lead to the development of new agrochemicals that target specific pathways in pests or weeds without affecting non-target organisms . Research indicates that such compounds can enhance crop yields by effectively controlling pest populations.

Material Science

Polymeric Applications
N-[5-(2,4-dimethyl-1,3-thiazol-5-y)-1,3,4-oxadiazol-2-y]-4-phenyloxane-4-carboxamide can also find applications in material science. Its structural characteristics allow it to be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Such modifications can lead to the development of advanced materials suitable for various industrial applications .

Summary Table of Applications

Application AreaDescriptionExamples/Findings
Medicinal ChemistryAnticancer agents targeting EGFR/BRAF pathwaysSignificant antiproliferative effects observed
Antimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteriaDocumented antimicrobial activity
Agricultural ApplicationsPotential development of pesticides/herbicidesEnhanced crop yields through targeted pest control
Material ScienceIncorporation into polymers for improved propertiesAdvanced materials with enhanced thermal stability

Mechanism of Action

The mechanism of action of N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets. The thiazole and oxadiazole rings can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or activate specific receptors, leading to its biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Systems

1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole ring is a common pharmacophore due to its metabolic stability and hydrogen-bonding capacity. For example:

  • N-[(5-Substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine () shares the oxadiazole-thiazole framework but lacks the 4-phenyloxane carboxamide group.
  • N-[5-(2,4-Dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide () replaces the 4-phenyloxane group with a pyrazole-carboxamide. This substitution introduces additional nitrogen atoms, which could alter electronic properties and binding affinity .
Thiazole-Containing Analogs

Thiazole rings are prevalent in bioactive molecules. Key examples include:

  • 2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide (): This compound demonstrated anticancer activity against HepG-2 cells (IC₅₀ = 1.61–1.98 μg/mL).
  • 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-hydroxyphenyl)-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (): The trifluoromethoxy group increases lipophilicity, which may improve blood-brain barrier penetration relative to the 4-phenyloxane group in the target molecule .

Carboxamide Substituents

The 4-phenyloxane-4-carboxamide group in the target compound is distinct from analogs with simpler carboxamide substituents:

  • 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide () uses an isoxazole-carboxamide system. Isoxazoles are less electron-deficient than oxadiazoles, which may reduce reactivity in nucleophilic environments .
  • S-Alkylated 1,2,4-Triazoles () feature thioether-linked carboxamides. The sulfur atom in these compounds could enhance metal-binding capacity, a property absent in the target compound’s oxane-carboxamide .

Data Tables

Table 1: Structural Comparison of Key Analogs

Compound Name Core Heterocycles Substituents Notable Bioactivity (IC₅₀)
Target Compound 1,3,4-Oxadiazole, Thiazole 4-Phenyloxane-4-carboxamide N/A (Predicted anticancer)
N-[(5-Substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine 1,3,4-Oxadiazole, Thiazole Phenylmethylamine Not reported
2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide Thiazole, Thioamide Phenylhydrazine HepG-2: 1.61–1.98 μg/mL
1-(Benzo[d][1,3]dioxol-5-yl)-N-(...thiazol-2-yl)cyclopropane-1-carboxamide Thiazole, Cyclopropane Trifluoromethoxybenzoyl Not reported (Enhanced lipophilicity)

Biological Activity

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-phenyloxane-4-carboxamide is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article delves into its biological activity, including its synthesis, pharmacological effects, and potential applications.

Chemical Structure and Properties

The compound is characterized by the presence of a thiazole ring and an oxadiazole moiety, which are known for their biological relevance. The molecular formula is C13H16N4O2SC_{13}H_{16}N_{4}O_{2}S with a molecular weight of approximately 324 Da . The structural features contribute to its interaction with biological targets.

Antitumor Activity

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit notable antitumor properties. A study evaluated various derivatives against human cancer cell lines using the MTT assay. The results showed that certain derivatives exhibited IC50 values indicating effective cytotoxicity against HL-60 (pro-myelocytic leukemia) and other cancer cell lines .

Table 1: Cytotoxicity of Oxadiazole Derivatives

CompoundCell LineIC50 (µg/mL)
3cHL-6042.1
3eHL-6019.0
3fHL-6028.0

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. In agricultural studies, novel 1,2,4-oxadiazole derivatives were synthesized and tested for their antibacterial effects against various pathogens. Notably, some derivatives displayed strong antibacterial activity against Xanthomonas oryzae, with effective concentrations (EC50) significantly lower than traditional antibiotics .

Table 2: Antibacterial Activity of Oxadiazole Derivatives

CompoundPathogenEC50 (µg/mL)
5mXanthomonas oryzae pv. oryzae36.25
5vXanthomonas oryzae pv. oryzae19.44

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives has also been documented. Compounds with similar structures have shown efficacy in reducing inflammatory markers in various models . This suggests that this compound may possess similar properties.

Case Studies

Several studies have highlighted the efficacy of oxadiazole derivatives in treating diseases:

  • Anti-tubercular Activity : A study reported that certain oxadiazole derivatives exhibited potent activity against Mycobacterium tuberculosis, with some compounds achieving IC50 values as low as 0.045μg/mL0.045\mu g/mL .
  • Cancer Treatment : In vivo studies have demonstrated that specific oxadiazole compounds can inhibit tumor growth in xenograft models, supporting their potential use in cancer therapies .

Q & A

Q. What are the standard synthetic routes for this compound, and what key reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the 1,3,4-oxadiazole ring via cyclization of hydrazide intermediates under reflux with reagents like POCl₃ or using carbodiimide coupling agents .
  • Step 2: Coupling the oxadiazole moiety to the thiazole and oxane-carboxamide groups via nucleophilic substitution or amide bond formation. Key conditions include solvent choice (e.g., DMF, ethanol) and temperature control (60–100°C) to prevent side reactions .
  • Purification: Recrystallization or column chromatography is critical for isolating the final product with ≥95% purity .

Q. What spectroscopic techniques are critical for confirming structural integrity?

  • NMR Spectroscopy: ¹H/¹³C NMR to verify proton environments and carbon frameworks, particularly distinguishing oxadiazole (C=N) and thiazole (S-C-N) signals .
  • IR Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O-C in oxane) confirm functional groups .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What biological targets are hypothesized based on structural analogs?

The compound’s thiazole and oxadiazole moieties are associated with kinase inhibition (e.g., EGFR, VEGFR) and antimicrobial activity. The oxane-carboxamide group may enhance membrane permeability, targeting intracellular enzymes .

Advanced Research Questions

Q. How can statistical experimental design optimize synthesis yield and purity?

  • Design of Experiments (DoE): Use factorial designs to test variables like solvent polarity (DMF vs. THF), temperature (60–120°C), and catalyst loading. Evidence from similar heterocycles shows a 20–30% yield improvement by optimizing these factors .
  • Response Surface Methodology (RSM): Model interactions between variables to identify optimal conditions (e.g., 80°C, 1.2 eq. catalyst) .

Q. What strategies resolve contradictions in biological activity data across analogs?

  • Molecular Docking: Compare binding affinities to targets like EGFR (PDB: 1M17) to identify structural determinants (e.g., phenyloxane vs. furan substitutions) .
  • ADMET Profiling: Assess solubility, metabolic stability, and plasma protein binding to differentiate pharmacokinetic drivers of efficacy .

Q. How can computational modeling enhance mechanistic studies?

  • Quantum Chemical Calculations: Predict reaction pathways (e.g., oxadiazole cyclization) using density functional theory (DFT) to identify rate-limiting steps .
  • Molecular Dynamics (MD): Simulate interactions with lipid bilayers to rationalize cellular uptake differences compared to analogs .

Methodological Recommendations

  • Contradiction Analysis: Use orthogonal assays (e.g., SPR for binding kinetics + cell viability assays) to validate target engagement .
  • Scalability: Transition from batch to flow chemistry for oxadiazole formation to improve reproducibility and reduce byproducts .

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